molecular formula C20H19F3N4O2 B1211015 [4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone

[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone

Cat. No. B1211015
M. Wt: 404.4 g/mol
InChI Key: JHONAAPETLFWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.

Scientific Research Applications

Convergent Synthesis and Cytotoxicity

  • A study conducted by Bonacorso et al. (2016) involved the synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, which are related to the compound . The synthesized compounds showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

Chemical Synthesis and Reaction Studies

  • Gescher et al. (1977) explored the synthesis of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogues. This research contributes to the broader understanding of quinazoline derivatives and their chemical properties (Gescher et al., 1977).

Antibacterial and Antitumor Activities

  • Research by Cai Zhi-qian (2015) on novel quinazoline derivatives, including structures similar to the compound , revealed that some derivatives exhibited better antitumor activities than Lapatinib (Cai Zhi-qian, 2015).
  • Abbasi et al. (2018) synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives with notable antibacterial potential and mild cytotoxicity (Abbasi et al., 2018).

Corrosion Inhibition

  • Singaravelu et al. (2022) investigated organic inhibitors, including compounds structurally similar to the target compound, for corrosion inhibition of mild steel in acidic medium (Singaravelu et al., 2022).

Antimicrobial Agents

  • Patel et al. (2012) synthesized a series of triazine derivatives with the quinazoline and piperazinyl structure, demonstrating potential antibacterial properties (Patel et al., 2012).

properties

Product Name

[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone

Molecular Formula

C20H19F3N4O2

Molecular Weight

404.4 g/mol

IUPAC Name

[4-[6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C20H19F3N4O2/c1-12-10-13(2)16-14(11-12)17(25-19(24-16)20(21,22)23)26-5-7-27(8-6-26)18(28)15-4-3-9-29-15/h3-4,9-11H,5-8H2,1-2H3

InChI Key

JHONAAPETLFWPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3CCN(CC3)C(=O)C4=CC=CO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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